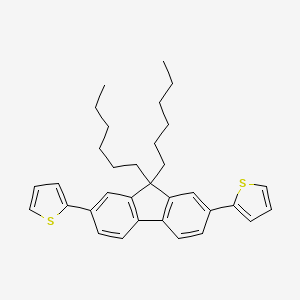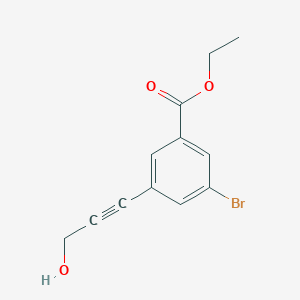
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and a methyl group at the 3rd position on the benzodiazepine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the appropriate benzodiazepine precursor.
Chlorination: Introduction of the chlorine atom at the 7th position is achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at the 3rd position using methylating agents like methyl iodide in the presence of a base.
Cyclization: The final step involves cyclization to form the tetrahydro-1,4-benzodiazepin-2-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production ensures efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzodiazepines.
科学研究应用
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of (3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel and influence neuronal excitability.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific interactions with GABA receptors and metabolic pathways can result in different therapeutic effects and side effect profiles.
属性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-10(14)13-9-3-2-8(11)4-7(9)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m0/s1 |
InChI 键 |
XBMZSWXMCUEZSW-LURJTMIESA-N |
手性 SMILES |
C[C@H]1C(=O)NC2=C(CN1)C=C(C=C2)Cl |
规范 SMILES |
CC1C(=O)NC2=C(CN1)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)

![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)






![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
